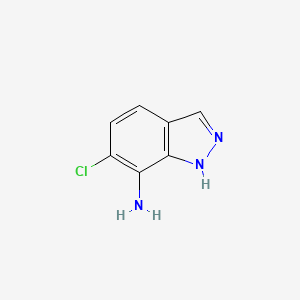

6-Chloro-1H-indazol-7-amine

Description

Historical Context and Significance of Indazole Derivatives in Chemical Research

The journey of indazole chemistry began in 1883 with Emil Fischer's first synthesis of the parent indazole molecule. This foundational discovery opened the door to the exploration of a new class of heterocyclic compounds. Throughout the 20th century, research into indazole derivatives gained momentum as scientists began to uncover their significant pharmacological potential. nih.gov

Indazole derivatives are now recognized as crucial components in drug discovery and development. ontosight.ainih.gov Their unique structural and electronic properties enable them to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. These include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ontosight.ainih.gov The significance of this scaffold is underscored by its presence in marketed drugs and numerous compounds currently under clinical investigation, solidifying its status as a cornerstone of modern medicinal chemistry. biosynth.comarabjchem.org

Positioning of 6-Chloro-1H-indazol-7-amine within Contemporary Chemical Synthesis and Biological Exploration

This compound is a specific derivative of the indazole family, featuring a chlorine atom at the 6-position and an amine group at the 7-position of the indazole ring. While extensive research exists for the indazole scaffold in general, and for isomers such as 6-chloro-1H-indazol-3-amine, specific scientific literature focusing exclusively on this compound is limited.

Based on the principles of chemical synthesis and the known reactivity of related compounds, this compound is positioned as a potentially valuable synthetic intermediate or building block. The amine group at the 7-position offers a reactive site for further functionalization, such as through N-arylation or acylation, to create more complex molecules. arabjchem.org The chlorine atom at the 6-position influences the electronic properties of the ring system and can also serve as a handle for cross-coupling reactions, further expanding its synthetic utility.

While direct biological studies on this specific isomer are not widely reported, its structural similarity to other biologically active halogenated indazoles suggests its potential for exploration in drug discovery programs. The exploration of its unique substitution pattern could lead to novel interactions with biological targets.

Review of Pre-existing Research Themes Related to Halogenated Indazole Amines

The introduction of halogen atoms and amine groups to the indazole scaffold is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the resulting compounds. Research into halogenated indazole amines has yielded several important themes:

Protein Kinase Inhibition: A significant area of research focuses on the development of halogenated indazole amines as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and found to be potent inhibitors of Protein Kinase B (Akt), a key enzyme in cancer cell survival pathways. nih.govsigmaaldrich.com Similarly, derivatives of 3-aminoindazole have been investigated as inhibitors of tyrosine kinase receptors to suppress tumor growth. mdpi.com

Antiviral Agents: Halogenated aminoindazoles serve as critical intermediates in the synthesis of potent antiviral drugs. A notable example is 7-Bromo-4-chloro-1H-indazol-3-amine, a key building block for Lenacapavir, a novel and potent capsid inhibitor for the treatment of HIV-1 infections. nih.govmdpi.comresearchgate.netchemrxiv.orgevitachem.com The synthesis of this complex molecule highlights the importance of precisely functionalized indazole cores.

Antiparasitic Activity: Research has also explored the potential of halogenated indazoles against parasitic diseases. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity, showing promise as inhibitors of the Leishmania parasite. nih.gov

The table below summarizes the research findings for several halogenated indazole derivatives, illustrating the common biological targets and applications.

| Compound/Derivative Class | Substitution Pattern | Research Finding/Application |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Chloro at C6, Amino at C5 | Potent inhibitors of Protein Kinase B (Akt), demonstrating potential as anticancer agents. nih.govsigmaaldrich.com |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Chloro at C4, Bromo at C7, Amino at C3 | Key intermediate in the synthesis of Lenacapavir, a potent anti-HIV-1 capsid inhibitor. nih.govmdpi.comresearchgate.net |

| 3-chloro-6-nitro-1H-indazole derivatives | Chloro at C3, Nitro at C6 | Showed promising biological potency against three species of Leishmania, indicating potential as antileishmanial agents. nih.gov |

| 6-Chloro-1H-indazol-3-amine | Chloro at C6, Amino at C3 | Investigated for antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ai |

This review of related compounds underscores the vast potential held within the class of halogenated indazole amines. While this compound itself remains a largely unexplored entity, the established importance of its structural motifs provides a strong rationale for its future investigation in both chemical synthesis and biological applications.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

6-chloro-1H-indazol-7-amine |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,9H2,(H,10,11) |

InChI Key |

PBLVTILDNNRXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 1h Indazol 7 Amine and Its Derivatives

Convergent and Divergent Synthetic Pathways to 6-Chloro-1H-indazol-7-amine

The synthesis of this compound can be approached through both convergent and divergent strategies. Convergent syntheses involve the separate preparation of key fragments that are then combined to form the final product. Divergent syntheses, on the other hand, start from a common intermediate that is then elaborated into a variety of target molecules.

Strategic Approaches for Indazole Ring Formation

The formation of the indazole ring is a critical step in the synthesis of this compound. Numerous methods have been developed for the construction of this bicyclic heterocycle, often starting from appropriately substituted aniline (B41778) or benzonitrile (B105546) precursors. nih.govmdpi.comresearchgate.net

One common and traditional approach involves the diazotization of o-alkyl-substituted anilines followed by cyclization promoted by acid. primescholars.com Another widely utilized method is the cyclization of 2-halobenzonitriles with hydrazine (B178648). evitachem.comresearchgate.netnih.gov For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, has been achieved from 2,6-dichlorobenzonitrile (B3417380) through regioselective bromination followed by cyclization with hydrazine. evitachem.comresearchgate.netnih.gov This two-step sequence has been demonstrated on a large scale without the need for column chromatography. researchgate.netchemrxiv.org

Other notable strategies for indazole ring synthesis include:

Intramolecular reductive amination of 2-nitrobenzaldehyde (B1664092) and a primary amine. nih.gov

Condensation of arynes with diazomethane (B1218177) derivatives or hydrazones. primescholars.com

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines. nih.gov

Copper-promoted three-component reaction of a primary amine, 2-bromobenzaldehyde, and an azide. nih.gov

A one-pot synthesis from 2-methylanilines and sodium nitrite (B80452) followed by N-alkylation. primescholars.com

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Regioselective Chlorination and Amination Tactics

The precise placement of the chlorine and amine groups on the indazole core is crucial for the identity and properties of this compound. Regioselectivity can be controlled through several tactics.

Chlorination: The introduction of a chlorine atom at the C6 position can be achieved through direct chlorination of the indazole ring system. However, the reactivity of the different positions on the ring can lead to mixtures of isomers. Therefore, the synthesis often relies on starting materials that already possess the desired chloro-substituent. For example, starting with a 4-chloro-substituted aniline or benzonitrile derivative ensures the chlorine is in the correct position in the final indazole product. Metal-free halogenation of 2-substituted indazoles using N-chlorosuccinimide (NCS) has also been reported, offering a method for direct chlorination. researchgate.netrsc.org

Amination: The introduction of the amino group at the C7 position is typically accomplished through the reduction of a corresponding nitro group. This nitro group is often introduced early in the synthetic sequence on the benzene (B151609) ring of the precursor. For instance, the reduction of a 7-nitro-indazole derivative is a common method to obtain the 7-aminoindazole. This reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation. primescholars.com

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of this compound relies on the availability of appropriately functionalized precursors. A common and inexpensive starting material for related indazoles is 2,6-dichlorobenzonitrile. researchgate.netchemrxiv.orgsciencefeatured.com This compound can undergo regioselective bromination and subsequent cyclization with hydrazine to form a 3-aminoindazole ring. researchgate.netchemrxiv.orgsciencefeatured.com

Another key type of precursor is a substituted 2-methylaniline. For example, a 2-methylaniline with a chlorine at the 4-position and a nitro group at the 3-position can be a strategic starting point. Diazotization of this aniline followed by intramolecular cyclization would lead to a 6-chloro-7-nitro-1H-indazole intermediate. Subsequent reduction of the nitro group would then yield the target this compound. primescholars.com

The synthesis of these precursors often involves standard aromatic chemistry transformations such as nitration, halogenation, and manipulation of functional groups.

| Precursor/Intermediate | Synthetic Utility |

| 2,6-Dichlorobenzonitrile | Inexpensive starting material for the synthesis of 3-aminoindazoles. researchgate.netchemrxiv.orgsciencefeatured.com |

| Substituted 2-Methylanilines | Versatile precursors for indazole ring formation via diazotization and cyclization. primescholars.com |

| 6-Chloro-7-nitro-1H-indazole | A key intermediate that can be reduced to form this compound. |

| 3-Amino-6-chloroindazole | A versatile building block for further functionalization. biosynth.com |

Functionalization Strategies for this compound

Once this compound is synthesized, it can be further modified at several positions to create a diverse range of derivatives. The primary sites for functionalization are the nitrogen atoms of the indazole core and the exocyclic amino group.

N-Alkylation and N-Acylation of the Indazole Core

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated or acylated. The regioselectivity of these reactions is a key consideration and can be influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. bohrium.comresearchgate.netbeilstein-journals.org

N-Alkylation: Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org However, specific conditions can favor one isomer over the other. For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain electron-deficient indazoles. researchgate.netbeilstein-journals.org The choice of base and solvent can significantly impact the N1/N2 ratio. researchgate.net

N-Acylation: Acylation of the indazole core can be achieved using acylating agents such as acetic anhydride. This reaction typically occurs at the N1 position and can be used to introduce a variety of acyl groups, providing another avenue for derivatization.

| Reaction Type | Reagents and Conditions | Outcome |

| N-Alkylation | Alkyl halides, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Mixture of N1 and N2 alkylated products, regioselectivity depends on conditions. bohrium.comresearchgate.netbeilstein-journals.org |

| N-Acylation | Acetic anhydride, Acid or reflux | N1-acylated indazole derivatives. |

Modifications at the Amino Functionality

The amino group at the C7 position of this compound is a versatile handle for introducing a wide array of functional groups. This allows for the synthesis of a large library of derivatives with potentially diverse chemical and biological properties.

Common modifications of the amino group include:

Amidation: The amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. This is a robust and widely used reaction in medicinal chemistry to introduce various substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups such as halogens, cyano, or hydroxyl groups.

Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds, allowing for the arylation or alkylation of the amino group. nih.gov

These functionalization strategies provide a powerful toolkit for the medicinal chemist to explore the structure-activity relationships of this compound derivatives.

Reactions at the Halogen Moiety for Further Derivatization

The chlorine atom at the 6-position of the 1H-indazol-7-amine scaffold serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the synthesis of diverse derivatives. This derivatization is primarily achieved through cross-coupling reactions, where the carbon-chlorine bond is strategically activated to form new carbon-carbon or carbon-heteroatom bonds.

One of the most powerful and widely employed methods for such transformations is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the use of a palladium catalyst to couple the chloro-indazole with a boronic acid or boronate ester. For instance, the coupling of a related 3-iodo-indazole with various aryl boronic acids has been shown to proceed in good yields, suggesting a similar reactivity for the 6-chloro analogue. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields of the desired biaryl or heteroaryl-substituted indazole derivatives.

Another significant reaction at the halogen site is the Heck reaction, which facilitates the formation of carbon-carbon bonds by coupling the chloro-indazole with an alkene. This reaction is also catalyzed by palladium complexes and provides a direct route to vinyl-substituted indazoles. google.com These vinylated products can then undergo further transformations, such as oxidation or reduction, to introduce additional functionalities.

Furthermore, the halogen moiety can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for chloro-substituents compared to more activated halides like fluoro- or nitro-substituted systems. However, under specific conditions, such as the use of strong nucleophiles and/or high temperatures, the chlorine atom can be replaced by amines, alkoxides, or thiolates.

The strategic manipulation of the halogen at the 6-position is a cornerstone in the medicinal chemistry of indazole derivatives. For example, in the synthesis of kinase inhibitors, this position is often modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The ability to introduce diverse substituents through these halogen-centered reactions allows for the systematic exploration of the structure-activity relationship (SAR) of this compound-based compounds.

Sustainable and Scalable Synthetic Approaches for this compound

The growing emphasis on environmentally benign and economically viable manufacturing processes in the pharmaceutical industry has driven the development of sustainable and scalable synthetic routes for key intermediates like this compound.

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to the synthesis of indazoles is an active area of research, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. benthamdirect.comingentaconnect.com Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods. benthamdirect.comingentaconnect.com

For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic solvent has been explored for the synthesis of 2H-indazoles. organic-chemistry.org Similarly, water has been utilized as a solvent for certain transformations, such as the fluorination of 2H-indazoles, offering a significantly greener alternative to traditional organic solvents. organic-chemistry.org

Catalysis plays a central role in green indazole synthesis. The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, has been reported for the synthesis of indazole derivatives. acs.org These catalysts can be easily recovered and reused, reducing waste and cost. acs.org Furthermore, visible-light-induced, metal-free methods for the synthesis of indazoles have been developed, avoiding the use of precious and often toxic heavy metals. rsc.org Natural and biodegradable catalysts, such as lemon peel powder, have also been investigated for the synthesis of 1H-indazoles under ultrasound irradiation, demonstrating the potential of biomass-derived catalysts in green synthesis. niif.hu

Process Optimization for Large-Scale Production

Transitioning a synthetic route from the laboratory to large-scale industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. For indazole derivatives, this often involves minimizing the number of synthetic steps, avoiding hazardous reagents and intermediates, and eliminating the need for cumbersome purification techniques like column chromatography. sciencefeatured.comnih.govnih.govchemrxiv.org

A notable example is the development of a practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV drug Lenacapavir. sciencefeatured.comnih.govnih.govchemrxiv.orgresearchgate.net This optimized process starts from an inexpensive commodity chemical, 2,6-dichlorobenzonitrile, and proceeds through a two-step sequence of regioselective bromination and cyclization with hydrazine. sciencefeatured.comnih.govnih.govchemrxiv.orgresearchgate.net This route avoids the use of expensive starting materials and hazardous by-products associated with previous methods. sciencefeatured.com The successful demonstration of this synthesis on a hundred-gram scale without the need for column chromatography highlights its potential for economical, large-scale production. nih.govnih.govchemrxiv.org

Furthermore, the use of continuous flow reactors is being explored to enhance the efficiency and safety of large-scale production. Automated temperature control and real-time monitoring in such systems can lead to reduced reaction times and improved product purity.

Computational and Theoretical Investigations of 6 Chloro 1h Indazol 7 Amine

Electronic Structure Analysis and Reactivity Prediction of 6-Chloro-1H-indazol-7-amine

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific studies reporting DFT calculations for the ground state properties of this compound were identified. Such studies on analogous compounds typically investigate optimized molecular geometry, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps. beilstein-journals.orgacs.org

Molecular Electrostatic Potential (MEP) Mapping

There are no available research articles that present or discuss the Molecular Electrostatic Potential (MEP) map for this compound. For other heterocyclic compounds, MEP analysis is used to identify sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Intramolecular Interactions of this compound

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) map for this compound has not been published in the reviewed literature. PES scanning is a method used to analyze the conformational stability of molecules. nih.govrsc.org

Hydrogen Bonding Networks and Aromatic Interactions

While the structure of this compound suggests the potential for intramolecular and intermolecular hydrogen bonding involving the amine and indazole nitrogen atoms, specific computational studies detailing these networks and any aromatic interactions were not found.

Molecular Dynamics (MD) Simulations of this compound in Solution Environments

No papers detailing Molecular Dynamics (MD) simulations of this compound in any solvent were identified in the search. MD simulations are frequently used for other complex indazole derivatives to assess their stability and interactions within a biological or solution environment. mdpi.comworldscientific.com

Computational Prediction of Spectroscopic Signatures for Research Characterization

The definitive identification of a novel or complex molecule like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods serve as a valuable precursor and aid to experimental work by predicting these spectroscopic signatures.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. multidisciplinaryjournals.com For predicting NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently combined with DFT functionals, such as the popular B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)). acs.orgsemanticscholar.org This approach calculates the absolute shielding tensors for each nucleus in the molecule. acs.org These theoretical shielding values (σ) are then converted into chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), using established linear correlation equations. mdpi.com This methodology has proven effective for predicting ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a variety of indazole derivatives. acs.org

The predictive power of these calculations allows for the a priori estimation of spectra, which can guide the synthesis and purification process and help in the unambiguous assignment of experimental signals. d-nb.infomdpi.com While specific published computational data for this compound is not available, the established methodologies allow for the generation of highly plausible predicted spectral data. An illustrative example of predicted NMR chemical shifts for this compound, as would be generated by DFT/GIAO calculations, is presented below.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is a hypothetical representation of data that would be generated using DFT/GIAO computational methods, based on established procedures for similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | ~10.5 - 12.0 | - |

| H3 | ~8.0 - 8.2 | ~135 - 138 |

| H4 | ~7.3 - 7.5 | ~115 - 118 |

| H5 | ~6.8 - 7.0 | ~120 - 123 |

| C3a | - | ~140 - 143 |

| C4 | - | ~115 - 118 |

| C5 | - | ~120 - 123 |

| C6 | - | ~128 - 131 |

| C7 | - | ~132 - 135 |

| C7a | - | ~110 - 113 |

Similarly, computational methods can predict IR spectra by calculating the vibrational frequencies of the molecule. researchgate.net These calculations, typically performed at the DFT level, help in assigning the various vibrational modes (stretching, bending, etc.) observed in experimental IR spectra. multidisciplinaryjournals.comderpharmachemica.com Analysis of the computed IR intensities and Raman activities further aids in the interpretation of the full vibrational spectrum of the molecule. worldscientific.com

Theoretical Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing new synthetic pathways. Theoretical mechanistic studies use computational chemistry to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For indazole derivatives, a key area of study is their reactivity in substitution reactions, such as N-alkylation. beilstein-journals.org The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and reactions with electrophiles can lead to a mixture of N1- and N2-substituted regioisomers. beilstein-journals.org DFT calculations are a powerful tool for elucidating the factors that control this regioselectivity. beilstein-journals.orgresearchgate.net By calculating the activation energies for the different pathways (i.e., attack at N1 versus N2), researchers can predict which isomer is kinetically favored. beilstein-journals.org Furthermore, by comparing the thermodynamic stabilities of the final products, the thermodynamically preferred isomer can be identified. acs.org

Recent studies on substituted indazoles have employed DFT calculations to suggest that the formation of N1-substituted products can be driven by chelation mechanisms, while other non-covalent interactions may favor the formation of N2-products. beilstein-journals.org Natural Bond Orbital (NBO) analysis is another computational technique used in these studies to calculate the partial charges on the nitrogen atoms, providing further insight into their relative nucleophilicity and supporting the predicted reaction pathways. beilstein-journals.orgresearchgate.net

For instance, a theoretical study of a reaction involving this compound, such as methylation, would involve optimizing the geometries of the reactants, the N1 and N2 transition states, and the N1 and N2 products. The relative energies of these structures would reveal the most probable reaction mechanism.

Table 2: Hypothetical Reaction Energy Profile for a Representative Reaction of this compound

This table provides an illustrative example of the kind of data generated in a theoretical mechanistic study to determine reaction pathways.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| TS1 | Transition state for N1-alkylation | +15.2 |

| Product 1 | N1-alkylated-6-chloro-1H-indazol-7-amine | -5.4 |

| TS2 | Transition state for N2-alkylation | +18.7 |

| Product 2 | N2-alkylated-6-chloro-1H-indazol-7-amine | -3.1 |

These theoretical investigations are not limited to substitution reactions. They have also been successfully applied to understand addition reactions, such as the addition of indazoles to formaldehyde, providing a sound basis for experimental observations. acs.orgnih.gov Such computational studies are crucial for building a comprehensive understanding of the chemical reactivity of this compound and for guiding the development of novel synthetic applications.

Preclinical Biological Activity and Pharmacological Exploration of 6 Chloro 1h Indazol 7 Amine

In Vitro Biological Screening Methodologies for 6-Chloro-1H-indazol-7-amine

In vitro screening is the foundational step in characterizing the biological activity of novel chemical matter. For derivatives of this compound, these assays are designed to quantify their interaction with specific molecular targets and their subsequent effects on cellular systems in a controlled laboratory environment.

Enzyme inhibition assays are paramount for evaluating compounds derived from the this compound scaffold, as this motif is a well-established "hinge-binding" fragment for protein kinase inhibitors. These assays measure the ability of a compound to reduce the catalytic activity of a specific enzyme. The primary metric obtained is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Methodologies frequently employed include:

Luminescence-Based Assays: Techniques like the Kinase-Glo® assay quantify the amount of ATP remaining in a reaction mixture after the kinase-catalyzed phosphorylation event. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Fluorescence Resonance Energy Transfer (FRET): These assays use a fluorescently labeled peptide substrate. Upon phosphorylation by the kinase, the substrate is recognized by a fluorescently labeled antibody, bringing the two fluorophores into proximity and generating a FRET signal. Inhibitors prevent this process, resulting in a reduced signal.

Radiometric Assays: The traditional gold standard, these assays measure the incorporation of a radioactive phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

Research has demonstrated that incorporating the this compound core into larger molecules yields potent inhibitors of several oncogenic kinases, such as Tropomyosin receptor kinases (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK). The indazole nitrogen atoms are crucial for forming key hydrogen bonds with the kinase hinge region, while the 7-amino group serves as an attachment point for side chains that confer selectivity and potency.

Below is a representative data table summarizing the enzymatic inhibitory activity of Entrectinib, a prominent inhibitor built upon the this compound scaffold.

| Kinase Target | Assay Type | IC₅₀ (nM) |

|---|---|---|

| TRKA | Time-Resolved FRET (TR-FRET) | 1.7 |

| TRKB | Luminescence-Based (ADP-Glo) | 0.4 |

| TRKC | Time-Resolved FRET (TR-FRET) | 0.5 |

| ROS1 | Luminescence-Based (ADP-Glo) | 0.8 |

| ALK | Time-Resolved FRET (TR-FRET) | 3.6 |

While enzyme inhibition assays measure functional antagonism, receptor binding studies directly quantify the physical affinity between a compound and its target protein. These assays determine equilibrium constants such as the dissociation constant (Kₔ) or the inhibition constant (Kᵢ), which reflect the concentration at which 50% of the target is occupied by the ligand.

Common techniques include:

Radioligand Binding Assays: These involve competition between the test compound and a known radiolabeled ligand for binding to the target receptor or enzyme.

Surface Plasmon Resonance (SPR): This label-free technology measures changes in mass on a sensor surface as the test compound flows over and binds to an immobilized target protein. SPR provides detailed kinetic data, including association rates (kₐ or kₒₙ) and dissociation rates (kₔ or kₒff), from which the Kₔ is calculated (Kₔ = kₒff / kₒₙ).

For kinase inhibitors derived from this compound, SPR is particularly valuable for confirming direct engagement with the target kinase and characterizing the binding kinetics. A slow dissociation rate (low kₒff), indicating a long residence time of the inhibitor on its target, can translate to more durable pharmacological effects.

| Target Protein | Methodology | Dissociation Constant (Kₔ, nM) |

|---|---|---|

| TRKA | Surface Plasmon Resonance (SPR) | <1.0 |

| ROS1 | Surface Plasmon Resonance (SPR) | 1.2 |

| ALK | Surface Plasmon Resonance (SPR) | 2.1 |

After confirming biochemical activity, the next critical step is to assess the compound's effect in a more biologically relevant context: living cells. Cellular proliferation and cytotoxicity assays measure the ability of a compound to inhibit cell growth (cytostatic effect) or induce cell death (cytotoxic effect). The results are typically reported as a GI₅₀ (half-maximal growth inhibition) or CC₅₀ (half-maximal cytotoxic concentration).

These assays are crucial for validating that an inhibitor with potent enzymatic activity can effectively penetrate the cell membrane, engage its intracellular target, and elicit the desired anti-proliferative response. The choice of cell lines is critical; assays are performed on cells whose survival is known to be dependent on the target kinase (e.g., cancer cells harboring a specific gene fusion like NTRK, ROS1, or ALK).

Standard methods include:

Metabolic Assays (MTT, MTS, WST-1): Measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt into a colored formazan (B1609692) product.

ATP Quantification Assays (CellTiter-Glo®): Measure intracellular ATP levels, which correlate directly with the number of viable cells.

Direct Cell Counting: Using automated cell counters with viability dyes like Trypan Blue.

| Cell Line | Relevant Genetic Alteration | Assay Type | GI₅₀ (nM) |

|---|---|---|---|

| KM12 | TPM3-TRKA Fusion | ATP Quantification (CellTiter-Glo) | 0.9 |

| CUTO-3 | EML4-TRKB Fusion | ATP Quantification (CellTiter-Glo) | 2.7 |

| KARPAS-299 | NPM-ALK Fusion | Metabolic Assay (MTS) | 3.1 |

| HCC78 | SLC34A2-ROS1 Fusion | ATP Quantification (CellTiter-Glo) | 6.2 |

Target Identification and Validation for this compound

While screening assays identify activities, target validation techniques provide definitive proof that a compound's biological effect is mediated through its intended molecular target. These methods are essential for confirming the mechanism of action and ruling out confounding off-target effects.

Chemical proteomics is a powerful, unbiased approach used to identify the full spectrum of proteins that a compound interacts with inside a cell. For inhibitors derived from this compound, this technique can both confirm engagement with intended targets (e.g., TRK, ALK) and discover novel or unanticipated off-targets.

The general workflow involves:

Probe Synthesis: A close analog of the active compound is synthesized with a linker arm suitable for immobilization.

Immobilization: The probe is covalently attached to a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix.

Incubation: The affinity matrix is incubated with a complex protein mixture, such as a total cell lysate. Proteins with affinity for the compound will bind to the beads.

Elution and Identification: After washing away non-specific binders, the specifically bound proteins are eluted and subsequently identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This approach provides a global, unbiased snapshot of the compound's "interactome," offering robust validation of its primary targets within a native biological system.

| Phase | Key Steps | Primary Objective |

|---|---|---|

| Probe Design & Synthesis | Attach a reactive linker to the inhibitor scaffold without disrupting target binding. | Create a tool for capturing binding proteins. |

| Affinity Capture | Immobilize probe on beads; incubate with cell lysate. | Isolate proteins that physically interact with the inhibitor. |

| Proteomic Analysis | Elute bound proteins; digest into peptides; analyze via LC-MS/MS. | Identify and quantify the captured proteins. |

| Data Interpretation | Compare results to control experiments to identify specific binders. | Confirm on-targets and discover potential off-targets. |

Genetic perturbation provides the most definitive evidence linking a compound's activity to a specific target. By removing or reducing the expression of the target protein, researchers can test whether the cell's sensitivity to the compound is also eliminated or reduced.

Key methodologies include:

RNA Interference (RNAi): Utilizes short interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to induce the degradation of the target protein's messenger RNA (mRNA), thereby preventing its translation into protein.

CRISPR/Cas9 Gene Editing: A precise gene-editing tool that can be used to create a permanent knockout of the target gene, completely ablating its expression.

The experimental logic is straightforward: if an inhibitor derived from this compound is cytotoxic to a cancer cell line because it inhibits ALK, then knocking out the ALK gene in that cell line should render it resistant to the inhibitor. This directly validates ALK as the critical molecular target responsible for the compound's anti-cancer effect in that specific cellular context.

| Cell Model | Genetic Modification | Treatment | Observed Outcome |

|---|---|---|---|

| KARPAS-299 (NPM-ALK positive) | None (Parental) | Indazole-based ALK Inhibitor | High sensitivity to inhibitor (cell death). |

| KARPAS-299 (NPM-ALK positive) | shRNA targeting ALK | Indazole-based ALK Inhibitor | Significantly reduced sensitivity (resistance). |

| KARPAS-299 (NPM-ALK positive) | CRISPR-mediated ALK Knockout | Indazole-based ALK Inhibitor | Complete resistance to inhibitor (cell survival). |

Mechanistic Investigations of this compound at the Molecular and Cellular Level

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net Mechanistic studies for a novel derivative like this compound would focus on elucidating its specific interactions at the molecular level to understand its therapeutic potential.

Signaling Pathway Modulation Studies

Indazole-containing compounds are frequently identified as inhibitors of protein kinases, which are crucial nodes in cellular signaling pathways. ucsf.edu Dysregulation of these pathways is a hallmark of diseases like cancer. Preclinical evaluation of this compound would likely involve screening against a panel of kinases to identify primary targets. For instance, various indazole derivatives have shown inhibitory activity against kinases such as Akt (Protein Kinase B), Spleen tyrosine kinase (Syk), and Fibroblast growth factor receptors (FGFRs). google.comnih.govmdpi.com Inhibition of the Akt signaling pathway, a key regulator of cell survival and proliferation, is a common mechanism for anticancer agents. ucsf.edunih.gov

Investigations would aim to quantify the potency of inhibition, typically expressed as an IC50 value (the concentration of an inhibitor required for 50% inhibition of a biological function).

Table 1: Illustrative Kinase Inhibition Profile for this compound

| Kinase Target | IC50 (nM) | Assay Method |

|---|---|---|

| Akt1 | 85 | TR-FRET Assay |

| FGFR1 | 69 | Enzymatic Assay |

| Syk | 210 | Cellular Assay |

| PLK4 | > 1000 | Enzymatic Assay |

| VEGFR-2 | 150 | HTRF Assay |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained in preclinical kinase screening studies based on related indazole compounds. mdpi.comnih.gov

Apoptosis and Cell Cycle Regulation Research

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by halting the cell cycle to prevent proliferation. Research into this compound would involve treating cancer cell lines to observe these effects. Studies on other indazole derivatives have shown they can induce apoptosis in a dose-dependent manner. nih.gov This is often investigated by measuring the expression of key regulatory proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax proteins, or by examining the p53/MDM2 pathway. semanticscholar.org

Furthermore, flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). For example, inhibition of specific kinases like Polo-like kinase 4 (PLK4) by indazole derivatives has been shown to cause cell cycle arrest at the G2/M phase, preventing mitosis. nih.gov

Table 2: Example of Cell Cycle and Apoptosis Analysis in K562 Cells Treated with this compound

| Concentration (µM) | % Cells in G2/M Phase | % Apoptotic Cells |

|---|---|---|

| 0 (Control) | 12.5% | 2.1% |

| 1.0 | 25.8% | 15.3% |

| 5.0 | 45.2% | 48.9% |

| 10.0 | 51.3% | 65.7% |

Note: This table presents hypothetical data modeled on findings for other indazole-based compounds to demonstrate typical experimental outcomes. nih.govsemanticscholar.org

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

Following promising in vitro results, the compound would be advanced to in vivo studies using animal models that replicate human diseases. These studies are critical for evaluating the compound's efficacy and therapeutic window.

Dose-Response Relationships in Relevant Disease Models

To determine the effective dose of this compound, dose-response studies are conducted in relevant animal models, such as mouse xenograft models for cancer research. In these experiments, human tumor cells are implanted in immunocompromised mice, and after tumors are established, the animals are treated with varying doses of the compound. Efficacy is typically measured by the reduction in tumor volume over time. Such studies establish a clear relationship between the administered dose and the therapeutic effect. For example, a study on a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK) showed dose-responsive effects in a rat model of diabetic nephropathy. acs.org

Table 3: Hypothetical Dose-Response Effect on Tumor Growth in an SJSA-1 Xenograft Model

| Treatment Group (Oral, Daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle | 1250 | 0% |

| 1 mg/kg | 980 | 21.6% |

| 5 mg/kg | 650 | 48.0% |

| 10 mg/kg | 375 | 70.0% |

Note: This data is hypothetical, illustrating a typical dose-response relationship in a preclinical oncology model. aacrjournals.org

Biomarker Analysis in Animal Studies

Biomarker analysis in animal studies serves to confirm that the drug is engaging its intended target (target engagement) and modulating the expected biological pathways (pharmacodynamics). Samples such as blood plasma and tumor tissue are collected from treated animals to measure these markers. frontiersin.org If this compound were found to be an Akt inhibitor, a key biomarker would be the level of phosphorylated Akt (p-Akt) in tumor tissues. acs.org A dose-dependent decrease in p-Akt would provide evidence of target engagement in vivo. Similarly, downstream markers of pathway activity, such as the expression of specific genes like GDF15 for p53 pathway activation, can also be quantified. aacrjournals.org

Table 4: Illustrative Biomarker Modulation in Tumor Tissue Post-Treatment

| Treatment Group (10 mg/kg) | Biomarker | Change vs. Vehicle Control | Method |

|---|---|---|---|

| This compound | p-Akt (Ser473) | 65% decrease | Western Blot |

| This compound | Ki-67 (Proliferation Marker) | 58% decrease | Immunohistochemistry |

| This compound | Cleaved Caspase-3 (Apoptosis) | 4.5-fold increase | ELISA |

Note: This table contains hypothetical biomarker data to exemplify the results from in vivo pharmacodynamic studies. acs.orgaacrjournals.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 1h Indazol 7 Amine Analogs

Rational Design Principles for 6-Chloro-1H-indazol-7-amine Derivatives

Rational drug design for derivatives of this compound employs several established medicinal chemistry strategies to enhance potency, selectivity, and drug-like properties. nih.gov These approaches leverage structural information from the target protein and known ligand interactions to guide the synthesis of more effective molecules.

Isosteric Replacements and Bioisosteric Modifications

Bioisosterism, the strategy of exchanging a functional group in a lead compound with another group of similar size, shape, and electronic character, is a cornerstone of drug design. openaccessjournals.comnih.gov This approach is used to modulate a compound's physicochemical properties, improve its metabolic profile, or enhance its binding affinity without drastically altering its core binding mode. openaccessjournals.com

For the this compound scaffold, several bioisosteric modifications can be envisioned:

Chloro Group (C6): The chlorine atom at the C6 position is a lipophilic, electron-withdrawing group. It can be replaced with other halogens (F, Br) to fine-tune lipophilicity and electronic effects. A classic bioisostere for chlorine is the methyl group, which is of similar size but has different electronic properties. u-tokyo.ac.jp Another common replacement is the trifluoromethyl (CF₃) group, which is a strong electron-withdrawing group and can enhance metabolic stability.

Amino Group (C7): The 7-amino group is a critical hydrogen bond donor. It can be replaced by other groups capable of similar interactions, such as a hydroxyl (-OH) group. u-tokyo.ac.jp N-alkylation (e.g., -NHCH₃) or acylation can probe the steric tolerance of the binding pocket and modify the hydrogen bonding capacity and basicity of the group.

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy used to identify novel chemical series by replacing the core molecular framework (the scaffold) while retaining the essential pharmacophoric elements responsible for biological activity. This can lead to compounds with new intellectual property, improved physicochemical properties, or different selectivity profiles. nih.gov

Starting from a this compound lead, scaffold hopping could involve replacing the indazole core with other heterocyclic systems known to act as "hinge-binding" motifs in kinase inhibitors. chemrxiv.org For example, research has shown successful scaffold hopping from indole-based inhibitors to indazole frameworks to develop dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Similarly, the indazole scaffold could be replaced by:

Pyrazolo[3,4-d]pyrimidines: This scaffold maintains a similar arrangement of nitrogen atoms and can engage in comparable hydrogen bonding interactions. mdpi.com

Imidazo[1,2-a]pyridines: These structures offer a different vector for substituents while preserving a bicyclic aromatic core.

Quinazolines or Quinoline: These larger ring systems can also serve as effective hinge-binders and provide new exit vectors for exploring different regions of a binding pocket.

The goal of scaffold hopping is to find a new core that optimally positions the key interacting groups—in this case, the substituents analogous to the 6-chloro and 7-amino groups—to maintain or improve biological activity.

Synthesis and Evaluation of this compound Analogs

The development of novel analogs of this compound relies on efficient synthetic methodologies and robust biological evaluation. General synthetic routes to substituted indazoles often involve the cyclization of appropriately substituted precursors, such as 2-fluorobenzonitriles reacting with hydrazine (B178648). acs.orgnih.gov Once synthesized, these analogs are evaluated in biological assays to determine their activity and establish SAR.

Systematic Substitution Pattern Analysis

A systematic analysis of substitution patterns around the this compound core is essential for delineating the SAR. nih.gov Modifications are typically made at several key positions:

N1-Position: The N1 position of the indazole ring is often a key attachment point for side chains that can extend into solvent-exposed regions or deeper pockets of the target protein. SAR studies on other indazole series have shown that substitution at N1 with various groups (e.g., substituted benzyls, alkyl chains with terminal amines) can dramatically influence potency and selectivity. acs.org

C3-Position: The C3 position is another common site for modification. Attaching different functional groups here, such as carboxamides or small aromatic rings, can introduce new interactions with the target and modulate the compound's properties. nih.gov Studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for biological activity. nih.gov

C4 and C5-Positions: While the core scaffold specifies substituents at C6 and C7, the C4 and C5 positions are also available for modification. Introducing small groups at these positions can influence the molecule's conformation and electronic properties. acs.org

The following table presents a hypothetical SAR for a series of this compound analogs targeting a representative protein kinase, illustrating how systematic modifications could influence inhibitory activity.

| Compound ID | N1-Substituent | C3-Substituent | Kinase IC₅₀ (nM) |

| A-1 (Parent) | -H | -H | 500 |

| A-2 | -CH₃ | -H | 350 |

| A-3 | -(CH₂)₂-N(CH₃)₂ | -H | 85 |

| A-4 | -Benzyl | -H | 120 |

| A-5 | -(CH₂)₂-N(CH₃)₂ | -CH₃ | 150 |

| A-6 | -(CH₂)₂-N(CH₃)₂ | -CONH₂ | 45 |

| A-7 | -(CH₂)₂-N(CH₃)₂ | -Phenyl | 200 |

This table is for illustrative purposes and contains hypothetical data.

From this hypothetical data, an initial SAR suggests that a small, basic side chain at the N1-position (A-3) is beneficial for potency compared to no substitution (A-1) or a simple methyl group (A-2). Furthermore, introducing a hydrogen-bond-accepting carboxamide group at the C3-position (A-6) further enhances activity, whereas bulky or simple alkyl groups (A-5, A-7) may be detrimental.

Conformational Restriction Approaches

Flexible molecules often pay an entropic penalty upon binding to their biological target. Conformational restriction is a strategy used to rigidify a molecule, pre-organizing it into its bioactive conformation. nih.govresearchgate.net This can lead to a significant increase in binding affinity and often improves selectivity. semanticscholar.orgbvsalud.org

For this compound analogs, this could be achieved by:

Introducing Rings: Incorporating a substituent, such as the N1-side chain, into a ring system. For example, replacing an N,N-dimethylethylamino group with a piperidine (B6355638) or morpholine (B109124) ring.

Creating Fused Systems: Fusing an additional ring to the indazole scaffold or to a key substituent to lock its orientation.

Using Rigid Linkers: Employing linkers like alkynes or aromatic rings instead of flexible alkyl chains to connect different parts of the molecule.

By reducing the number of rotatable bonds, these approaches can lead to more potent and selective compounds with improved pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govsemanticscholar.orgmdpi.com These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. longdom.orgnih.gov

For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory potency against a specific target. researchgate.netaboutscience.eu The process involves:

Data Set Assembly: A series of analogs with measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., steric and electrostatic fields).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like:

pIC₅₀ = 0.65 * SlogP - 0.08 * TPSA + 0.45 * N_HBD + 3.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

SlogP is the calculated octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

N_HBD is the number of hydrogen bond donors.

The following table shows the statistical parameters used to validate such a model.

| Statistical Parameter | Value | Description |

| n | 35 | Number of compounds in the training set |

| R² | 0.88 | Coefficient of determination (measures goodness of fit) |

| q² (LOO) | 0.75 | Cross-validated R² (measures internal predictive ability) |

| SEE | 0.25 | Standard Error of Estimate |

| F-statistic | 65.4 | A measure of the model's statistical significance |

This table is for illustrative purposes and contains hypothetical data.

A validated QSAR model can provide valuable insights into the SAR. For instance, the hypothetical equation above suggests that higher lipophilicity (SlogP) and more hydrogen bond donors (N_HBD) increase activity, while a larger polar surface area (TPSA) is slightly detrimental. 3D-QSAR methods can further provide contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering a more intuitive guide for designing new analogs. nih.gov

Pharmacophore Elucidation and Ligand-Based Drug Design Initiatives

The rational design of novel drug candidates based on the this compound scaffold is heavily reliant on a deep understanding of its pharmacophoric features. Pharmacophore elucidation is the process of identifying the key steric and electronic properties—such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups—and their spatial arrangement necessary for biological activity. For kinase inhibitors, the 7-amino and the pyrazole (B372694) nitrogen atoms of the indazole core are often crucial for forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.

Ligand-based drug design initiatives for this compound analogs typically commence when a series of active compounds is known, but the three-dimensional structure of the biological target is not. By comparing the structures of these active analogs, a common pharmacophore hypothesis can be generated. This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the desired features, or as a blueprint for the de novo design of novel, potentially more potent and selective inhibitors.

Research into analogs of this compound has led to the development of pharmacophore models that generally highlight the following key features:

Hydrogen Bond Donor (HBD): The amine group at the 7-position is a critical HBD, often interacting with a backbone carbonyl group in the hinge region of a kinase.

Hydrogen Bond Acceptor (HBA): One of the nitrogen atoms in the pyrazole ring of the indazole core typically acts as an HBA, accepting a hydrogen bond from a backbone NH group in the hinge region.

Aromatic/Hydrophobic Region: The indazole ring system itself provides a significant hydrophobic surface that can engage in van der Waals and aromatic stacking interactions within the ATP-binding site.

Halogen Atom: The chlorine atom at the 6-position often serves to modulate the electronic properties of the ring system and can participate in specific halogen bonding interactions, contributing to both potency and selectivity. It can also occupy a specific hydrophobic pocket.

These features form the basis of ligand-based design strategies. For instance, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the indazole scaffold has been identified as an effective hinge-binding motif. nih.govtandfonline.com While not specifically detailing the 6-chloro-7-amino substitution, studies on related 6-substituted indazoles highlight the importance of the indazole core in interacting with the Cys694 residue in the FLT3 hinge region. tandfonline.com

Ligand-based virtual screening campaigns using such pharmacophore models have been successful in identifying novel chemical starting points. Once initial hits are identified, medicinal chemists synthesize and test these compounds. The resulting biological data is then used to refine the pharmacophore model in an iterative process, leading to the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

The table below summarizes the key pharmacophoric features derived from studies of indazole-based kinase inhibitors, which are applicable to the design of this compound analogs.

| Pharmacophoric Feature | Role in Ligand-Target Interaction | Corresponding Moiety on this compound |

| Hydrogen Bond Donor | Interaction with kinase hinge region (backbone C=O) | 7-amino group (-NH₂) |

| Hydrogen Bond Acceptor | Interaction with kinase hinge region (backbone N-H) | Pyrazole ring nitrogen (N1 or N2) |

| Aromatic Ring | Hydrophobic and π-stacking interactions | Indazole bicyclic system |

| Hydrophobic Feature | Occupies hydrophobic pockets in the ATP-binding site | Chlorine atom at C6 |

This foundational pharmacophore model is often expanded by attaching various substituents to the indazole core, typically at the N1 position or by modifying the 7-amino group. These modifications aim to explore additional binding pockets and optimize physicochemical properties like solubility and metabolic stability. For example, structure-activity relationship studies on related 1H-indazol-3-amine derivatives have shown that introducing groups like N-ethylpiperazine can be crucial for enhancing both enzymatic and cellular activity. nih.gov

The insights gained from these pharmacophore elucidation and ligand-based design efforts are instrumental in guiding the optimization of this compound analogs into viable clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

Preclinical Pharmacokinetics and Metabolism Studies of 6 Chloro 1h Indazol 7 Amine

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

There is no specific data in the public domain regarding the in vitro metabolic stability of 6-Chloro-1H-indazol-7-amine in either hepatic microsomes or hepatocytes from any species.

Enzyme Kinetics of Cytochrome P450 (CYP) Metabolism

Due to the absence of metabolic stability studies, there is no information available on the enzyme kinetics of cytochrome P450 metabolism for this compound.

Metabolite Identification and Profiling of this compound

No studies detailing the metabolite identification and profiling of this compound have been published.

Mass Spectrometry-Based Metabolite Characterization

There are no available mass spectrometry data or characterization of metabolites for this compound.

In Silico Prediction of Metabolic Pathways

While in silico tools can predict potential metabolic pathways, without experimental data for validation, such predictions for this compound remain speculative and are not reported in the available literature.

In Vivo Pharmacokinetic Profiles of this compound in Animal Models

No in vivo pharmacokinetic studies in any animal models have been reported for this compound.

Absorption, Distribution, Excretion (ADE) Studies

Specific data on the absorption, distribution, and excretion of this compound are not present in the reviewed scientific literature.

Bioavailability and Half-Life Determination

Comprehensive searches of publicly available scientific literature and databases did not yield specific data on the bioavailability or half-life of this compound in preclinical models. While studies on other indazole derivatives exist, providing a general context for the pharmacokinetic profiles of this class of compounds, no direct experimental values for the oral bioavailability or elimination half-life of this compound have been reported.

Therefore, a data table for the bioavailability and half-life of this specific compound cannot be generated at this time. Further research and publication of preclinical development studies would be required to determine these key pharmacokinetic parameters.

Drug-Drug Interaction (DDI) Potential Assessment (Preclinical)

There is no publicly available information regarding the preclinical assessment of the drug-drug interaction (DDI) potential of this compound. Preclinical DDI studies typically involve in vitro assays to evaluate the inhibitory or inductive effects of a compound on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, and on drug transporters.

Searches for studies investigating the interaction of this compound with CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) or transporters like P-glycoprotein (P-gp) did not return any specific results. Consequently, its potential to act as a perpetrator or victim in drug-drug interactions remains uncharacterized in the public domain.

Due to the absence of data, a table detailing the DDI potential of this compound cannot be provided.

Advanced Analytical Methodologies in Research on 6 Chloro 1h Indazol 7 Amine

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research

Chromatographic methods are fundamental in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 6-Chloro-1H-indazol-7-amine and its derivatives. The development of a robust HPLC method is critical for ensuring the quality of synthesized compounds. A typical method development process involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For instance, in the synthesis of various indazole derivatives, reverse-phase HPLC is frequently employed to achieve a purity level of ≥95%. nih.gov This often involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. nih.govresearchgate.net The purity of the final compounds is a critical parameter, and HPLC provides a reliable means to quantify it. nih.gov

A representative, though not specific to this compound, HPLC method for a related indazole derivative might utilize a C18 column with a gradient elution from 5% to 95% acetonitrile in water. nih.gov The flow rate and detection wavelength (typically in the UV range) are optimized to ensure sharp peaks and a stable baseline.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Indazole Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not highly volatile, its derivatives, or impurities from synthesis, may be amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to identify different substances within a test sample.

In the context of indazole synthesis, GC-MS can be used to monitor the progress of reactions and to identify byproducts. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, GC-MS was used to monitor the crude reaction mixtures and assess the ratio of regioisomers. chemrxiv.org This technique provides valuable information on the total ion chromatogram (TIC), which helps in understanding the composition of the reaction mixture. chemrxiv.org

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of this compound requires unambiguous structural confirmation. Spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for elucidating the detailed molecular structure of organic compounds. jocpr.commdpi.com Chemical shifts, coupling constants, and integration values in ¹H NMR spectra provide information about the number and connectivity of protons. ¹³C NMR provides information about the carbon framework of the molecule. For instance, in the characterization of novel indazole-sulfonamides, ¹H and ¹³C NMR were used to confirm the structures of the synthesized compounds. mdpi.com

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular weight and elemental composition of a compound with high accuracy. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For example, the presence of N-H and C=N stretching vibrations can be identified in the IR spectra of indazole derivatives. jocpr.com

Table 2: Spectroscopic Data for a Hypothetical Derivative of this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H), 7.5 (d, 1H), 7.0 (d, 1H), 6.5 (s, 2H) | Indazole N-H, aromatic protons, amine protons |

| ¹³C NMR (DMSO-d₆) | δ 145.0, 140.1, 128.5, 122.3, 118.9, 115.4, 110.2 | Aromatic and indazole carbons |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₇H₇ClN₃: 168.0323, found: 168.0325 | Confirms elemental composition |

| IR (KBr, cm⁻¹) | 3450, 3350 (N-H stretch), 1620 (C=N stretch) | Presence of amine and indazole functional groups |

This table is illustrative and the actual data would vary depending on the specific derivative.

Quantitative Analysis of this compound in Complex Biological Matrices (Preclinical)

In preclinical studies, it is essential to quantify the concentration of a drug candidate and its metabolites in biological samples such as plasma, urine, and tissues. This provides crucial information about the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. researchgate.netmdpi.com A typical LC-MS/MS method involves sample preparation to remove interferences, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net

Method validation is a critical step to ensure the reliability of the bioanalytical data. This process involves demonstrating the method's accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines. For instance, in a preclinical pharmacokinetic study, plasma samples would be collected at various time points after administration of the compound. mdpi.com The concentration of the parent drug and its metabolites would then be determined using a validated LC-MS/MS method. mdpi.com

Table 3: Typical Parameters for LC-MS/MS Bioanalysis

| Parameter | Description |

| Sample Preparation | Protein precipitation or solid-phase extraction |

| LC Column | UPLC BEH C18 or similar |

| Mobile Phase | Gradient of aqueous and organic solvents with modifiers |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Immunochemical Assay Development for Research Purposes

While LC-MS/MS is the primary tool for quantitative bioanalysis, immunochemical assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed for high-throughput screening or for specific research applications where a very high sample throughput is required. These assays rely on the specific binding of an antibody to the target analyte.

The development of an immunochemical assay for this compound would involve producing antibodies that specifically recognize the molecule. This can be a complex and time-consuming process. While highly specific, these assays may be susceptible to cross-reactivity with structurally related metabolites. Therefore, their results are often confirmed by a more specific method like LC-MS/MS. Currently, there is limited publicly available information on the development of specific immunochemical assays for this compound.

Future Research Directions and Translational Opportunities for 6 Chloro 1h Indazol 7 Amine

Development of 6-Chloro-1H-indazol-7-amine as a Molecular Probe for Biological Systems

The development of molecular probes is crucial for understanding complex biological processes. The unique structural features of this compound, including its heterocyclic nature and the presence of a chlorine atom and an amino group, make it a candidate for development as a molecular probe. The indazole ring system can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are essential for binding to biological targets. acs.org

Future research could focus on modifying the this compound scaffold to incorporate fluorophores or other reporter groups. Such modifications would allow for the visualization and tracking of the molecule within cellular systems, providing insights into its localization, distribution, and interaction with specific biomolecules. The chloro and amino substituents offer convenient handles for synthetic derivatization to attach these reporter moieties.

Table 1: Potential Modifications of this compound for Molecular Probe Development

| Modification Strategy | Reporter Group | Potential Biological Application |

| Acylation of the 7-amino group | Fluorescein, Rhodamine | Fluorescence microscopy, Flow cytometry |

| Suzuki coupling at the 6-chloro position | Boronic acid-containing fluorophores | Targeted imaging of specific enzymes or receptors |

| N-alkylation of the indazole ring | Biotin | Affinity-based protein purification, ELISA |

Exploration of this compound as a Core Scaffold for Agrochemicals or Specialty Chemicals (Research Perspective)

The indazole nucleus is a recognized pharmacophore in the agrochemical industry, with some derivatives exhibiting herbicidal and fungicidal activities. chemimpex.com The specific substitution pattern of this compound may confer novel biological activities relevant to crop protection. The presence of the chlorine atom, a common feature in many pesticides, can enhance the lipophilicity and metabolic stability of the molecule.

From a research perspective, a library of derivatives could be synthesized from this compound to screen for potential agrochemical properties. Modifications could include the introduction of different functional groups at the amino and chloro positions to modulate the compound's efficacy, selectivity, and environmental persistence.

As a specialty chemical, the unique arrangement of functional groups in this compound could be exploited in the synthesis of novel polymers, dyes, or electronic materials. The amino group can act as a monomer for polymerization or as a site for conjugation to other molecules.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and materials science research process. nih.gov These computational tools can be employed to predict the biological activities, physicochemical properties, and synthetic accessibility of novel derivatives of this compound.

By creating a virtual library of compounds based on the this compound scaffold, ML models can be trained on existing data for other indazole derivatives to predict potential therapeutic targets or material properties. nih.gov This in silico screening approach can significantly reduce the time and cost associated with experimental screening. Furthermore, AI algorithms can be used to optimize the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Technique | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Identification of key structural features for desired activity |

| Molecular Docking and Dynamics Simulations | Elucidation of binding modes to target proteins | Design of more potent and selective inhibitors |

| Generative Models | De novo design of novel derivatives | Discovery of novel chemical matter with desired properties |

| Predictive ADMET models | Assessment of absorption, distribution, metabolism, excretion, and toxicity | Optimization of pharmacokinetic and safety profiles |

Collaborative Research Initiatives and Interdisciplinary Applications of this compound

The diverse potential of this compound necessitates a collaborative and interdisciplinary research approach. Chemists, biologists, computational scientists, and material scientists will need to work together to fully explore the possibilities of this compound.

Collaborative initiatives could focus on:

Synthesis and Characterization: Organic chemists can develop efficient synthetic routes to this compound and its derivatives, while analytical chemists can thoroughly characterize their structures and properties.

Biological Screening: Biologists can screen these compounds for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, building on the known activities of other indazole derivatives. nih.gov

Computational Modeling: Computational chemists and data scientists can use AI and ML to guide the design and optimization of new compounds. ijaia.com

Materials Science Applications: Material scientists can investigate the potential of these compounds in the development of novel organic materials.

Such collaborations will be essential to unlock the full scientific and translational potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-1H-indazol-7-amine, and what experimental conditions optimize yield?

- Methodology :

-

Route 1 : React 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux (3 h), followed by ice-water quenching and crystallization. Yield: ~75% (based on analogous protocols) .

-

Route 2 : Regioselective cyclization using hydrazine derivatives under Pd-catalyzed conditions (e.g., Pd(dba)₂, BINAP) in CH₂Cl₂/MeOH. Yield: 50–92% (similar to 7-bromo-4-chloro derivatives) .

-

Key Variables : Solvent polarity, reaction time, and catalyst selection significantly impact regioselectivity and purity.

- Data Table :

| Method | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| Acidic Reflux | Acetic acid, 3 h reflux | ~75% | |

| Pd-Catalyzed Cyclization | Pd(dba)₂, BINAP, CH₂Cl₂/MeOH | 50–92% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

-

¹H/¹³C-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.0–6.0 ppm) .

-

HRMS : Validate molecular weight (e.g., C₇H₆ClN₃: Calc. 175.02, Obs. 175.03) .

-

X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond angles and crystal packing .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H-NMR | δ 7.8 ppm (indazole C-H), δ 5.5 ppm (-NH₂) | |

| X-ray Crystallography | CCDC 2263798, monoclinic P2₁/c space group |

Advanced Research Questions

Q. How can researchers reconcile contradictory spectral data in reported derivatives of this compound?

- Methodology :

-

Cross-Validation : Compare NMR shifts across studies (e.g., δ 7.8 ppm in DMSO vs. δ 7.5 ppm in CDCl₃ due to solvent polarity) .

-